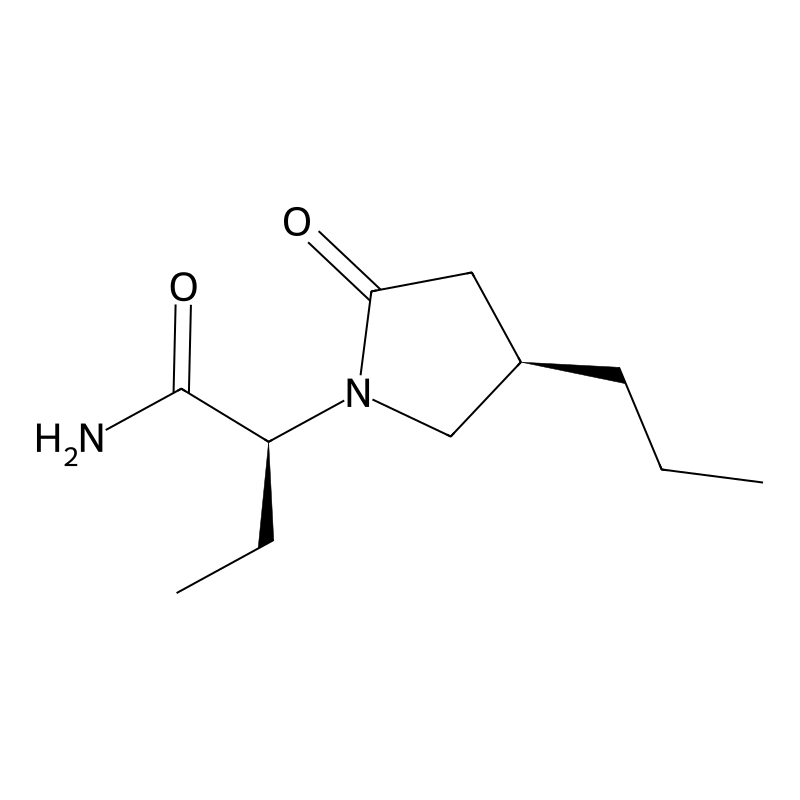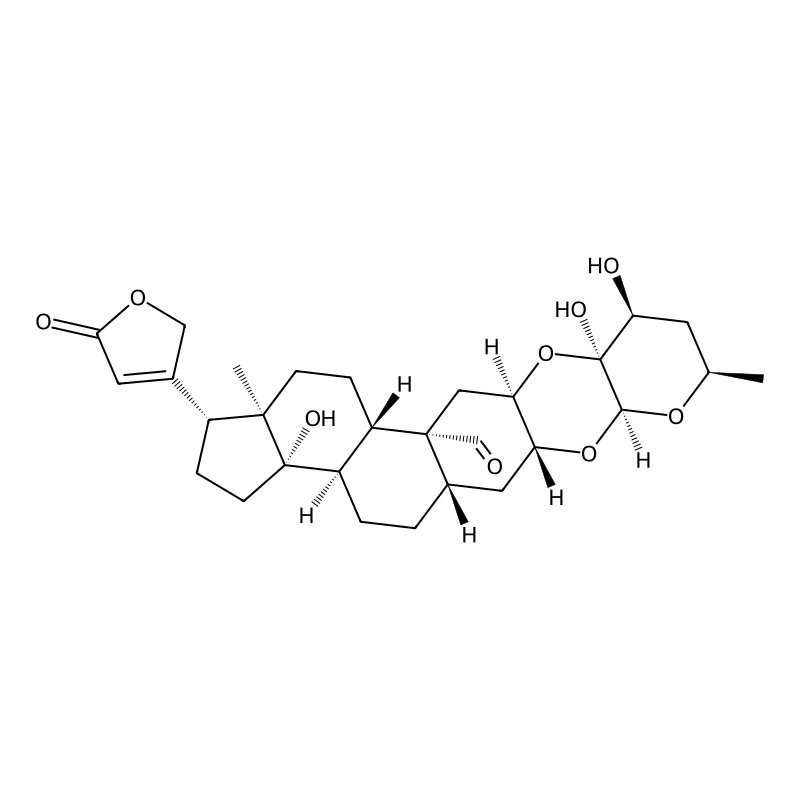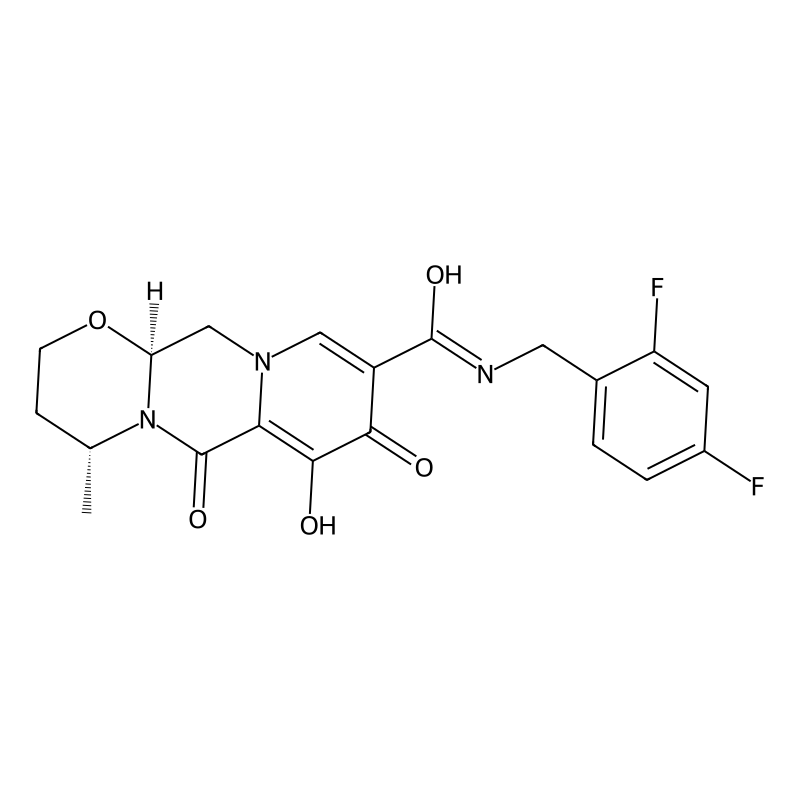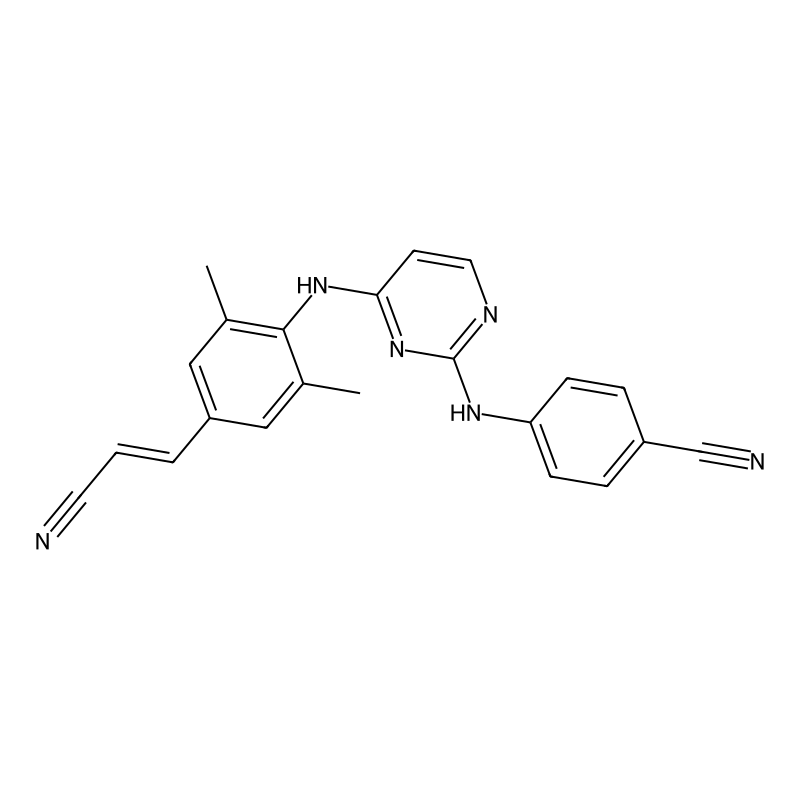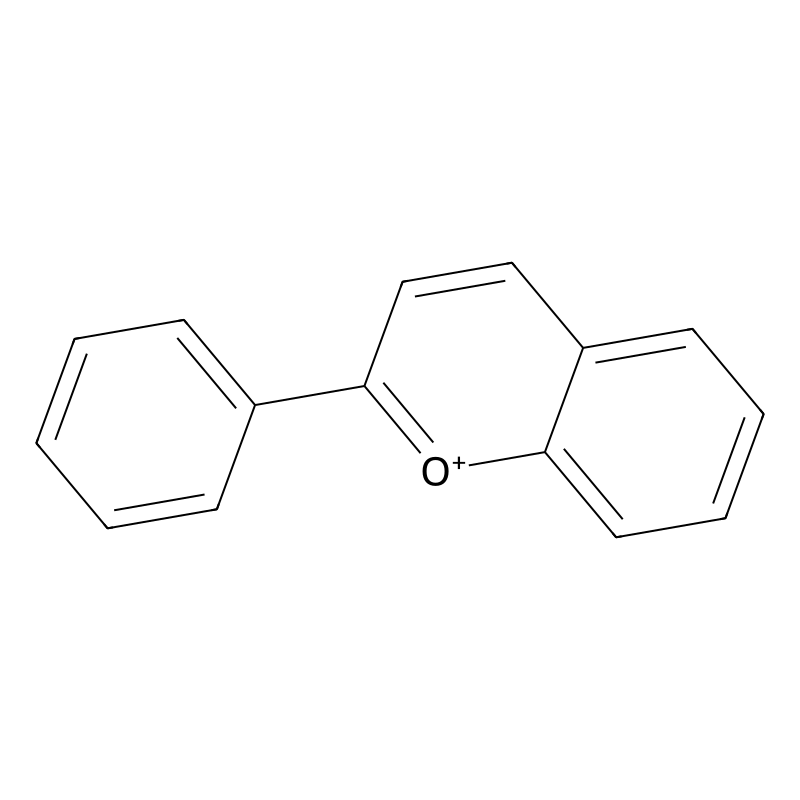Roemerine
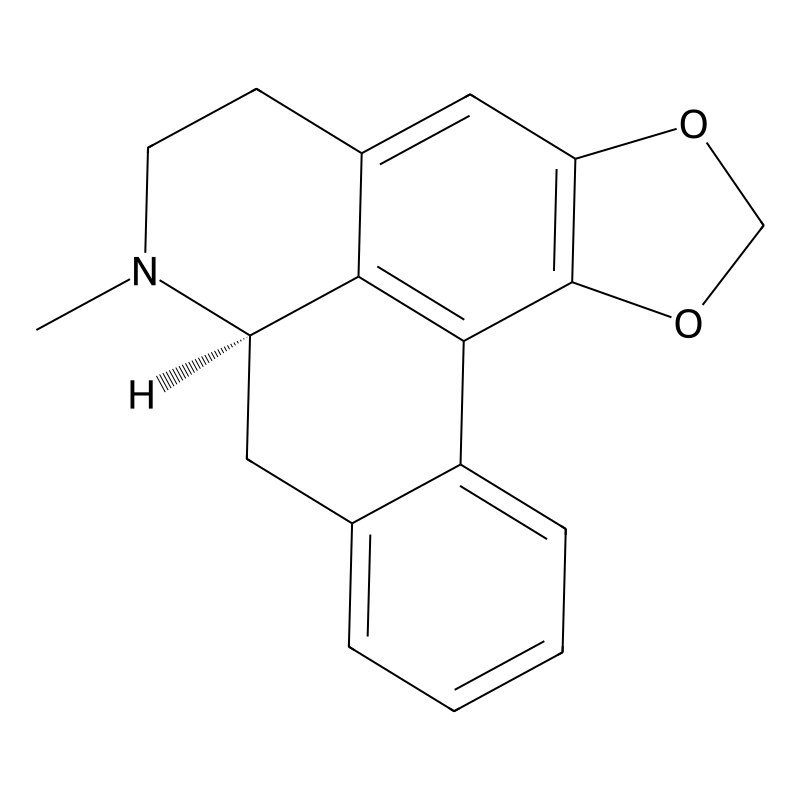
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Roemerine: A Potential Antimicrobial Agent
Roemerine is an alkaloid found in various Papaver species, most notably Papaver rhoeas (common poppy) []. Scientific research is investigating its potential as an antimicrobial agent, with studies focusing on its ability to combat various bacteria and fungi.
- Antibacterial Activity: Studies have shown that roemerine exhibits antibacterial activity against several strains of bacteria, including Escherichia coli (E. coli) []. The mechanism of action is still under investigation, but some research suggests it might disrupt the bacterial cell membrane, leading to cell death [].
It's important to note that further research is needed to determine the effectiveness of roemerine against a broader range of bacteria and to understand its potential toxicity in humans [].
Roemerine: Other Areas of Scientific Research
While research on roemerine's antimicrobial properties is ongoing, there are limited studies exploring its potential applications in other scientific fields. Some studies have investigated its role in:
Roemerine is an aporphine alkaloid primarily isolated from the rattan stem of Fibraurea recisa. It has garnered attention for its diverse biological activities and potential therapeutic applications. The compound has a molecular formula of C₁₈H₁₇NO₂ and is characterized by its unique isoquinoline structure, which contributes to its pharmacological properties .
Roemerine exhibits a broad spectrum of biological activities, including:
- Antifungal Activity: It has been shown to inhibit the growth of Candida albicans, particularly affecting biofilm formation and yeast-to-hypha transitions .
- Anticancer Properties: Roemerine demonstrates selective cytotoxicity against cancer cell lines while exhibiting lower toxicity towards non-cancerous cells, indicating its potential as a chemotherapeutic agent .
- Neuropharmacological Effects: As a serotonin receptor antagonist, roemerine may have implications in treating psychotic disorders and drug addiction .
The synthesis of roemerine can be achieved through several methods:
- Asymmetric Hydrogenation: This method involves the catalytic asymmetric hydrogenation of specific precursors derived from isoquinoline structures. For example, the synthesis utilizes 1-benzyl-3,4-dihydroisoquinoline intermediates followed by various coupling reactions .
- Bischler–Napieralski Cyclization: This reaction employs phosphorus oxychloride in refluxing dichloromethane to form imines that are subsequently reduced to yield roemerine .
Roemerine's applications span several fields:
- Pharmaceuticals: Due to its receptor antagonism, it holds promise in developing treatments for psychiatric disorders and substance abuse.
- Antifungal Agents: Its efficacy against Candida albicans positions it as a candidate for antifungal drug development.
- Research Probes: Its selective interaction with serotonin receptors makes it valuable for studying neuropharmacology and receptor dynamics .
Studies have demonstrated that roemerine interacts with P-glycoprotein, which is involved in drug transport across cell membranes. This interaction may influence the pharmacokinetics and bioavailability of other therapeutic agents when co-administered with roemerine . Additionally, its selectivity for certain receptor subtypes suggests potential for targeted therapies with reduced side effects compared to non-selective agents.
Roemerine shares structural and functional similarities with several other aporphine alkaloids. Below is a comparison highlighting its uniqueness:
| Compound Name | Source Organism | Biological Activity | Unique Features |
|---|---|---|---|
| Nuciferine | Nymphaea caerulea | Antagonist at serotonin receptors | Less potent than roemerine at 5-HT2A |
| Berberine | Coptis chinensis | Antimicrobial, anti-inflammatory | Broader antimicrobial spectrum |
| Papaverine | Papaver somniferum | Smooth muscle relaxant | Primarily acts on smooth muscle |
| (-)-Roemerine | Annona senegalensis | Reverses multidrug resistance | Specific activity against resistant cells |
Roemerine's unique structural orientation allows it to exhibit higher selectivity and potency at specific receptor sites compared to these similar compounds, making it a promising candidate for further research and therapeutic development .
Neuropharmacological Effects
Roemerine demonstrates significant neuropharmacological activity through multiple mechanisms involving brain-derived neurotrophic factor expression and serotonergic system modulation. The compound exhibits potent neuroactive properties that contribute to its therapeutic potential in neurological and psychiatric disorders.
Modulation of Brain-Derived Neurotrophic Factor Expression and Serotonergic Systems
Brain-Derived Neurotrophic Factor Expression Enhancement
Roemerine significantly increases intracellular brain-derived neurotrophic factor protein expression in neuronal cells, demonstrating its neurotropic properties [1]. In SH-SY5Y neuroblastoma cells, roemerine at 10 μM concentration effectively elevated brain-derived neurotrophic factor levels after 48 hours of treatment. This enhancement of brain-derived neurotrophic factor expression represents a crucial mechanism underlying the compound's potential antidepressant-like effects [1].
The neurotropic activity of roemerine parallels that of established antidepressants, which typically increase brain-derived neurotrophic factor expression in hippocampal and cortical regions [2]. Brain-derived neurotrophic factor serves as a key transducer linking antidepressant drug action to neuroplastic changes that result in symptom improvement [2]. The compound's ability to stimulate brain-derived neurotrophic factor expression suggests its potential utility in treating depression and other mood disorders where neuroplasticity is impaired.
Serotonergic System Modulation
Roemerine demonstrates profound effects on serotonergic neurotransmission through multiple pathways. The compound increases intercellular serotonin levels in SH-SY5Y cells at 10 μM concentration, indicating enhanced serotonergic activity [1]. This elevation in serotonin levels contributes to the compound's neuropharmacological profile and potential therapeutic applications in mood disorders.
The relationship between brain-derived neurotrophic factor and serotonergic systems is well-established, with brain-derived neurotrophic factor promoting serotonergic neuron development and function [3]. Roemerine's dual action on both systems suggests a synergistic mechanism that may enhance therapeutic efficacy. The compound's effects on serotonergic pathways complement its brain-derived neurotrophic factor-enhancing properties, creating a comprehensive neuropharmacological profile.
Glutamatergic System Interactions
Gas chromatography-mass spectrometry metabolomics studies revealed that roemerine significantly impacts the alanine-aspartate-glutamate pathway in both cell lysate and cultured medium [1]. This glutamatergic system modulation represents an additional mechanism contributing to the compound's neuropharmacological effects. The glutamatergic system plays crucial roles in synaptic plasticity, learning, and memory, making roemerine's effects on this pathway particularly relevant for neurological applications.
The compound's influence on glutamatergic pathways complements its serotonergic effects, as these neurotransmitter systems interact extensively in brain function. The modulation of both systems by roemerine suggests a broad spectrum of neuropharmacological activity that may contribute to its therapeutic potential in various neurological conditions.
Table 1: Neuropharmacological Effects and Brain-Derived Neurotrophic Factor/Serotonin Modulation
| Parameter | Measurement | Effect | Reference |
|---|---|---|---|
| Brain-Derived Neurotrophic Factor Protein Expression | Increased intracellular brain-derived neurotrophic factor | Upregulated | Munusamy et al., 2020 |
| Intracellular Serotonin Level | Increased intercellular serotonin | Upregulated | Munusamy et al., 2020 |
| Glutamate Pathway Impact | High impact on pathway | Modulated | Munusamy et al., 2020 |
| Alanine-Aspartate-Glutamate Pathway | High impact in cell lysate and medium | Significantly affected | Munusamy et al., 2020 |
| Concentration Used | 10 μM | Effective concentration | Munusamy et al., 2020 |
| Cell Line | SH-SY5Y | Neuroblastoma cell line | Munusamy et al., 2020 |
| Incubation Time | 48 hours | Standard treatment duration | Munusamy et al., 2020 |
Serotonin Receptor Antagonism and Selectivity Profiles
Serotonin Receptor Subtype Binding Characteristics
Roemerine exhibits high affinity and selectivity for specific serotonin receptor subtypes, particularly demonstrating potent antagonist activity at serotonin 2A and serotonin 2C receptors [4] [5]. The R-enantiomer of roemerine shows superior binding affinity compared to the S-enantiomer, with pKb values of 7.97 ± 0.18 and 7.82 ± 0.08 for serotonin 2A and serotonin 2C receptors, respectively [4].
The compound demonstrates remarkable selectivity for serotonin 2A receptors, with 20- to 400-fold selectivity over serotonin 1A, dopamine D1, and dopamine D2 receptors [5]. This selectivity profile is particularly advantageous for therapeutic applications, as it reduces the likelihood of off-target effects while maintaining potent activity at the desired receptor sites.
Stereochemical Considerations in Receptor Binding
The stereochemistry of roemerine significantly influences its receptor binding properties. R-roemerine exhibits 4- and 5-fold stereoselectivity compared to S-roemerine at serotonin 2A and serotonin 2C receptor subtypes, respectively [4]. This stereoselectivity is attributed to stronger hydrogen bonding and dipole-dipole interactions between R-roemerine and key residues in the serotonin 2A receptor binding site [5].
The presence of a methylenedioxy substituent at positions C1 and C2 in the A ring appears to favor the action of the R-enantiomer at serotonin 2A and serotonin 2C receptors [4]. This structural feature contributes to the compound's selectivity and potency, making it a valuable pharmacological tool for studying serotonin receptor function.
Receptor Selectivity and Therapeutic Implications
Roemerine's selectivity profile extends beyond serotonin receptors to include moderate activity at adrenergic α1 receptor subtypes [4]. The compound shows preferential binding to α1D receptors with a pKb value of 7.34 ± 0.15, demonstrating 6- to 7-fold selectivity compared to α1A and α1B receptors [4]. This dual activity at serotonin and adrenergic receptors may contribute to its therapeutic potential in conditions involving both neurotransmitter systems.
The selective serotonin 2A receptor antagonism exhibited by roemerine has significant therapeutic implications. Serotonin 2A receptor blockade is a useful therapeutic approach for various disorders, including schizophrenia, insomnia, and ischemic heart disease [5]. The compound's high selectivity and potency make it a promising candidate for development as a therapeutic agent targeting these conditions.
Table 2: Serotonin Receptor Binding and Selectivity Profiles
| Receptor Subtype | R-Roemerine pKb | R-Roemerine Ki (nM) | S-Roemerine pKb | S-Roemerine Ki (nM) | Selectivity 5-HT2A |
|---|---|---|---|---|---|
| 5-HT2A | 7.97 ± 0.18 | 10.8 | 7.37 ± 0.10 | 42.9 | Reference |
| 5-HT2B | 7.08 ± 0.43 | 84.0 | 7.03 ± 0.33 | 92.7 | 8-fold lower |
| 5-HT2C | 7.82 ± 0.08 | 15.1 | 7.12 ± 0.13 | 76.9 | 1.4-fold lower |
| 5-HT1A | Not specified | Not specified | Not specified | Not specified | 20-400 fold selective |
| D1 | Not specified | Not specified | Not specified | Not specified | 20-400 fold selective |
| D2 | Not specified | Not specified | Not specified | Not specified | 20-400 fold selective |
| α1A | 6.47 ± 0.08 | 338 | 7.07 ± 0.01 | 86.0 | Not applicable |
| α1B | 6.57 ± 0.05 | 266 | 6.81 ± 0.03 | 154 | Not applicable |
| α1D | 7.34 ± 0.15 | 46.0 | 7.04 ± 0.07 | 92.2 | Not applicable |
Antimicrobial Properties
Roemerine exhibits broad-spectrum antimicrobial activity against various pathogenic microorganisms, demonstrating particular efficacy against Gram-positive bacteria and certain fungal species. The compound's antimicrobial mechanisms involve membrane permeabilization and interference with essential cellular processes.
Gram-Positive Bacterial Membrane Permeabilization Mechanisms
Membrane Permeabilization and Bacterial Killing
Roemerine demonstrates potent antimicrobial activity against Gram-positive bacteria through membrane permeabilization mechanisms [6]. The compound increases cell membrane permeability in a concentration-dependent manner, leading to bacterial cell death. In Staphylococcus aureus ATCC29213, roemerine at concentrations of 32, 64, and 128 μg/mL progressively increased membrane permeability, as evidenced by increased propidium iodide uptake and decreased SYTO 9 fluorescence [6].
The membrane permeabilization effect of roemerine is accompanied by morphological changes in bacterial cells. Transmission electron microscopy revealed obvious cell wall bulges and separation from the cell membrane in Staphylococcus aureus treated with roemerine [6]. These ultrastructural changes indicate severe membrane damage that ultimately leads to bacterial death.
Cytoplasmic Membrane Depolarization
Roemerine causes significant cytoplasmic membrane depolarization in Gram-positive bacteria, as demonstrated by dis-C3-(5) fluorescence studies [6]. The compound releases dis-C3-(5) in a concentration-dependent manner, with maximum fluorescence intensities of 383.1 and 566.5 arbitrary units achieved by 64 and 128 μg/mL roemerine treatment, respectively, after 90 minutes [6].
The membrane depolarization effect correlates inversely with bacterial viability, indicating that membrane integrity disruption is a primary mechanism of antimicrobial action [6]. This mechanism is particularly effective against methicillin-resistant Staphylococcus aureus strains, suggesting that roemerine may overcome resistance mechanisms that affect other antimicrobial agents.
Efficacy Against Methicillin-Resistant Staphylococcus aureus
Roemerine demonstrates similar antimicrobial activity against methicillin-resistant and methicillin-susceptible Staphylococcus aureus strains [6]. The compound exhibits minimum inhibitory concentrations ranging from 16 to 32 μg/mL against various methicillin-resistant Staphylococcus aureus strains, with minimum bactericidal concentrations typically one- to two-fold higher than the minimum inhibitory concentrations [6].
In vivo studies using a septicemic BALB/c mouse model infected with methicillin-resistant Staphylococcus aureus demonstrated that roemerine at 20 mg/kg significantly improved survival rates to 58.3% compared to 8.3% in the control group [6]. The treatment also significantly reduced bacterial loads in liver, kidney, heart, and blood tissues, confirming the compound's therapeutic efficacy against systemic infections.
Table 3: Antimicrobial Activity Against Various Pathogens
| Microorganism | MIC50 (mg/L) | MIC80 (mg/L) | Mechanism |
|---|---|---|---|
| Candida albicans SC5314 | 128 | 256 | Biofilm inhibition, cAMP pathway modulation |
| Candida glabrata 8535 | 32 | 64 | Membrane permeabilization |
| Candida krusei 4996 | 16 | 32 | Membrane permeabilization |
| Candida tropicalis 8915 | 32 | 64 | Membrane permeabilization |
| Candida parapsilosis 90018 | 16 | 32 | Membrane permeabilization |
| Aspergillus fumigatus 7544 | 16 | 32 | Membrane permeabilization |
| Staphylococcus aureus ATCC 25913 | 32 | 64 | Membrane permeabilization |
| MRSA (various strains) | 16-32 | 32-64 | Membrane permeabilization |
| Escherichia coli TB1 | Not specified | Not specified | Carbohydrate transport disruption |
Table 4: Membrane Permeabilization Effects
| Concentration (μg/mL) | Live Bacteria Percentage | Dead Bacteria Percentage | Membrane Depolarization | Fluorescence Intensity |
|---|---|---|---|---|
| 32 | ~75% | ~25% | Moderate | 200-300 AU |
| 64 | ~50% | ~50% | Significant | 300-450 AU |
| 128 | ~25% | ~75% | High | 450-600 AU |
| 0 (Control) | ~95% | ~5% | None | 100-150 AU |
Synergistic Interactions with Conventional Antibiotics
Combination Therapy Potential
Roemerine demonstrates potential for synergistic interactions with conventional antibiotics, particularly in the context of multidrug-resistant bacterial infections. The compound's unique mechanism of action through membrane permeabilization may complement the activity of antibiotics that target intracellular processes, potentially enhancing their effectiveness against resistant strains.
The membrane-permeabilizing activity of roemerine may facilitate the entry of other antimicrobial agents into bacterial cells, thereby potentiating their effects. This mechanism is particularly relevant for antibiotics that have limited penetration through bacterial cell membranes or are subject to efflux pump-mediated resistance.
Resistance Circumvention Strategies
Roemerine's activity against methicillin-resistant Staphylococcus aureus suggests that the compound may circumvent common resistance mechanisms affecting β-lactam antibiotics [6]. The membrane permeabilization mechanism differs from the targets of most conventional antibiotics, making it less likely to be affected by existing resistance mechanisms.
The compound's effectiveness against various antibiotic-resistant bacterial strains positions it as a potential component of combination therapy regimens designed to overcome multidrug resistance. The ability to maintain activity against resistant strains while demonstrating low toxicity to normal cells makes roemerine an attractive candidate for further development as an antimicrobial agent.
Biofilm Disruption Activity
Roemerine exhibits significant anti-biofilm activity against Candida albicans, inhibiting biofilm formation at concentrations as low as 1 μg/mL [7]. The compound affects biofilm-specific gene expression, upregulating YWP1, SAP5, SAP6, HWP1, and ECE1 genes while downregulating EFG1 gene expression [7] [8]. This biofilm disruption activity is mediated through the cyclic adenosine monophosphate signaling pathway, representing a novel mechanism for combating biofilm-associated infections.
The anti-biofilm properties of roemerine are particularly significant given the clinical challenges associated with biofilm-forming pathogens. Biofilms provide enhanced resistance to antimicrobial agents and host immune responses, making infections difficult to treat. Roemerine's ability to disrupt biofilm formation and interfere with biofilm-specific processes may provide therapeutic advantages in treating chronic and recurrent infections.
Purity
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Melting Point
Storage
Dates
2: Liu YQ, He GH, Li HL, He JC, Feng EF, Bai L, Wang CY, Xu GL. Plasma pharmacokinetics and tissue distribution study of roemerine in rats by liquid chromatography with tandem mass spectrometry (LC-MS/MS). J Chromatogr B Analyt Technol Biomed Life Sci. 2014 Oct 15;969:249-55. doi: 10.1016/j.jchromb.2014.08.031. Epub 2014 Aug 28. PubMed PMID: 25195027.
3: Gokgoz NB, Akbulut BS. Proteomics Evidence for the Activity of the Putative Antibacterial Plant Alkaloid (-)-Roemerine: Mainstreaming Omics-Guided Drug Discovery. OMICS. 2015 Aug;19(8):478-89. doi: 10.1089/omi.2015.0056. PubMed PMID: 26230533.
4: Ma C, Du F, Yan L, He G, He J, Wang C, Rao G, Jiang Y, Xu G. Potent Activities of Roemerine against Candida albicans and the Underlying Mechanisms. Molecules. 2015 Sep 29;20(10):17913-28. doi: 10.3390/molecules201017913. PubMed PMID: 26426004.
5: You M, Wickramaratne DB, Silva GL, Chai H, Chagwedera TE, Farnsworth NR, Cordell GA, Kinghorn AD, Pezzuto JM. (-)-Roemerine, an aporphine alkaloid from Annona senegalensis that reverses the multidrug-resistance phenotype with cultured cells. J Nat Prod. 1995 Apr;58(4):598-604. PubMed PMID: 7623038.
6: Munusamy V, Yap BK, Buckle MJ, Doughty SW, Chung LY. Structure-based identification of aporphines with selective 5-HT(2A) receptor-binding activity. Chem Biol Drug Des. 2013 Feb;81(2):250-6. doi: 10.1111/cbdd.12069. Epub 2012 Nov 14. PubMed PMID: 23039820.
7: Valiente M, D'Ocon P, Noguera MA, Cassels BK, Lugnier C, Ivorra MD. Vascular activity of (-)-anonaine, (-)-roemerine and (-)-pukateine, three natural 6a(R)-1,2-methylenedioxyaporphines with different affinities for alpha1-adrenoceptor subtypes. Planta Med. 2004 Jul;70(7):603-9. PubMed PMID: 15254852.
8: Wang YX, Liu B, Shi RB. [HPLC determination of 2-hydroxy-1-methoxyaporphine, pronuciferine, nuciferine and roemerine in Nelumbo nucifera and its alkaloid fraction]. Zhongguo Zhong Yao Za Zhi. 2008 Jul;33(14):1713-6. Chinese. PubMed PMID: 18841775.
9: Liu CM, Kao CL, Wu HM, Li WJ, Huang CT, Li HT, Chen CY. Antioxidant and anticancer aporphine alkaloids from the leaves of Nelumbo nucifera Gaertn. cv. Rosa-plena. Molecules. 2014 Nov 3;19(11):17829-38. doi: 10.3390/molecules191117829. PubMed PMID: 25372397.
10: Ma HB, Tian ZS, Gui SL, Cui WG, Li W. [Anti-prostate cancer effect of roemerine: An experimental study]. Zhonghua Nan Ke Xue. 2017 Jan;23(1):27-33. Chinese. PubMed PMID: 29658233.
11: Debray M, Plat M, Le Men J. [Alkaloids of African Menispermaceae. II. Stephania dinklagei (Engl.) Diels: isolation of (plus) corydine, (plus) isocorydine and (minus) roemerine]. Ann Pharm Fr. 1967 Mar;25(3):237-42. French. PubMed PMID: 5611531.
12: Tran TD, Pham NB, Fechner G, Quinn RJ. Chemical investigation of drug-like compounds from the Australian tree, Neolitseadealbata. Bioorg Med Chem Lett. 2010 Oct 1;20(19):5859-63. doi: 10.1016/j.bmcl.2010.07.100. Epub 2010 Aug 1. PubMed PMID: 20732809.
13: Barton DH, Bhakuni DS, Chapman GM, Kirby GW. Phenol oxidation and biosynthesis. XV. The biosynthesis of roemerine, anonaine, and mecambrine. J Chem Soc Perkin 1. 1967;21:2134-40. PubMed PMID: 6070189.
14: Menezes LR, Costa CO, Rodrigues AC, Santo FR, Nepel A, Dutra LM, Silva FM, Soares MB, Barison A, Costa EV, Bezerra DP. Cytotoxic Alkaloids from the Stem of Xylopia laevigata. Molecules. 2016 Jul 8;21(7). pii: E890. doi: 10.3390/molecules21070890. PubMed PMID: 27399666.
15: Xu X, Sun CR, Dai XJ, Hu RL, Pan YJ, Yang ZF. LC/MS guided isolation of alkaloids from lotus leaves by pH-zone-refining counter-current chromatography. Molecules. 2011 Mar 18;16(3):2551-60. doi: 10.3390/molecules16032551. PubMed PMID: 21441860.
16: Lin RJ, Wu MH, Ma YH, Chung LY, Chen CY, Yen CM. Anthelmintic activities of aporphine from Nelumbo nucifera Gaertn. cv. Rosa-plena against Hymenolepis nana. Int J Mol Sci. 2014 Feb 27;15(3):3624-39. doi: 10.3390/ijms15033624. PubMed PMID: 24583851; PubMed Central PMCID: PMC3975358.
17: Zelenski SG. Alkaloids of Nelumbo lutea (Wild.) pers. (Nymphaeaceae). J Pharm Sci. 1977 Nov;66(11):1627-8. PubMed PMID: 915744.
18: Zheng Z, Wang M, Wang D, Duan W, Wang X, Zheng C. Preparative separation of alkaloids from Nelumbo nucifera leaves by conventional and pH-zone-refining counter-current chromatography. J Chromatogr B Analyt Technol Biomed Life Sci. 2010 Jun 1;878(19):1647-51. doi: 10.1016/j.jchromb.2010.04.020. Epub 2010 Apr 24. PubMed PMID: 20451476.
19: Agnihotri VK, ElSohly HN, Khan SI, Jacob MR, Joshi VC, Smillie T, Khan IA, Walker LA. Constituents of Nelumbo nucifera leaves and their antimalarial and antifungal activity. Phytochem Lett. 2008 Aug 21;1(2):89-93. doi: 10.1016/j.phytol.2008.03.003. Epub 2008 Apr 10. PubMed PMID: 29152009; PubMed Central PMCID: PMC5690537.
20: Ma C, Wang J, Chu H, Zhang X, Wang Z, Wang H, Li G. Purification and characterization of aporphine alkaloids from leaves of Nelumbo nucifera Gaertn and their effects on glucose consumption in 3T3-L1 adipocytes. Int J Mol Sci. 2014 Feb 26;15(3):3481-94. doi: 10.3390/ijms15033481. PubMed PMID: 24577311; PubMed Central PMCID: PMC3975348.
